molecular formula C13H13ClF3N3 B1381019 4-[5-Cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]aniline hydrochloride CAS No. 1431965-12-6

4-[5-Cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]aniline hydrochloride

Cat. No. B1381019
CAS RN: 1431965-12-6
M. Wt: 303.71 g/mol
InChI Key: FQBNUWAGKIQVAR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“4-[5-Cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]aniline hydrochloride” is a versatile material used in scientific research. It is a powder with a molecular weight of 267.25 . It is used as a synthetic building block .


Molecular Structure Analysis

The IUPAC name for this compound is 4-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]aniline . The InChI code is 1S/C13H12F3N3/c14-13(15,16)12-7-11(8-1-2-8)19(18-12)10-5-3-9(17)4-6-10/h3-8H,1-2,17H2 .


Physical And Chemical Properties Analysis

This compound is a powder with a molecular weight of 267.25 . It is stored at room temperature .

Scientific Research Applications

Antiviral Activity

  • A study synthesized and evaluated derivatives of aniline, including compounds with structural similarities to the specified compound, for antiviral activity against a range of viruses. These compounds showed potential in interfering with respiratory syncytial virus (RSV) replication (Fioravanti et al., 2015).

COX-2 Inhibition

  • Another research synthesized sulfonamide-containing 1,5-diarylpyrazole derivatives to block cyclooxygenase-2 (COX-2) in vitro and in vivo, contributing to the development of anti-inflammatory drugs (Penning et al., 1997).

Regioselectivity in Synthesis

  • A study focused on the synthesis of a series of 1-tert-butyl-3(5)-(trifluoromethyl)-1H-pyrazoles, which is structurally related, to explore regioselectivity in chemical reactions (Martins et al., 2012).

Herbicidal Activity

  • Novel compounds structurally related to the specified compound were synthesized and showed moderate herbicidal activity against certain weeds (Li & Shi, 2014).

Isoxazole and Pyrazole Formation

  • Research on the reaction of trifluoromethyl-substituted anilines with oxime and hydrazone dianions, relevant to the compound , indicated less efficient syntheses of substituted isoxazoles and pyrazoles (Strekowski & Lin, 1997).

Synthesis of Pyrazinone-Containing Compounds

  • A study on the synthesis of BMS-665053, a corticotropin-releasing factor-1 receptor antagonist, highlights the utility of similar compounds in developing potential medical treatments (Li et al., 2012).

Antimycobacterial Activity

  • Research on 3-substituted 5-hydroxy-5-trifluoro[chloro]methyl-1H-1-(isonicotinoyl) pyrazoles, which are structurally related, revealed promising antimycobacterial activity (Silva et al., 2008).

Safety and Hazards

This compound is considered hazardous. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation. It may cause damage to organs through prolonged or repeated exposure. It is harmful if swallowed, in contact with skin, or if inhaled .

Future Directions

Trifluoromethylpyridine (TFMP) derivatives, such as “4-[5-Cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]aniline hydrochloride”, have been used in the agrochemical and pharmaceutical industries . More than 20 new TFMP-containing agrochemicals have acquired ISO common names . Several TFMP derivatives are also used in the pharmaceutical and veterinary industries . It is expected that many novel applications of TFMP will be discovered in the future .

properties

IUPAC Name

4-[5-cyclopropyl-3-(trifluoromethyl)pyrazol-1-yl]aniline;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12F3N3.ClH/c14-13(15,16)12-7-11(8-1-2-8)19(18-12)10-5-3-9(17)4-6-10;/h3-8H,1-2,17H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQBNUWAGKIQVAR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=CC(=NN2C3=CC=C(C=C3)N)C(F)(F)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13ClF3N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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